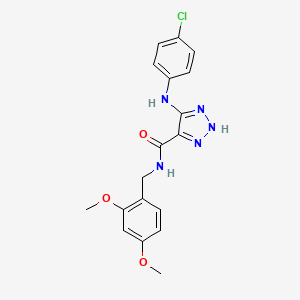![molecular formula C13H10ClN5O2S2 B14104835 5-(5-chloro-2-hydroxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14104835.png)
5-(5-chloro-2-hydroxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-chloro-2-hydroxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiadiazole ring, and a chlorinated hydroxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-2-hydroxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the thiadiazole ring: This step involves the reaction of the pyrazole derivative with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide.
Chlorination and hydroxylation of the phenyl ring: This can be done using chlorinating agents like thionyl chloride followed by hydroxylation using a suitable hydroxylating agent.
Coupling of the chlorinated hydroxyphenyl group with the thiadiazole-pyrazole intermediate: This step involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Phenyl derivatives with various substituents
Scientific Research Applications
5-(5-chloro-2-hydroxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(5-chloro-2-hydroxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-hydroxybenzophenone
- 5-chloro-2-hydroxyacetophenone
- 5-chloro-2-hydroxybenzeneboronic acid
Uniqueness
5-(5-chloro-2-hydroxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide is unique due to its combination of structural features, including the pyrazole and thiadiazole rings, as well as the chlorinated hydroxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H10ClN5O2S2 |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
3-(5-chloro-2-hydroxyphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C13H10ClN5O2S2/c1-22-13-19-18-12(23-13)15-11(21)9-5-8(16-17-9)7-4-6(14)2-3-10(7)20/h2-5,20H,1H3,(H,16,17)(H,15,18,21) |
InChI Key |
RVOMCXHWXCXKOG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzodioxol-5-yl)-5-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14104762.png)
![[(3aR)-5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B14104765.png)
![2-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14104766.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B14104771.png)
![3-methyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14104775.png)
![Ethyl 4-[(4-hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B14104778.png)
![2-[(5-Hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-3-pyridinecarbonitrilehydrochloride](/img/structure/B14104788.png)
![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14104798.png)

![4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B14104812.png)

![2-(2-{5-[2-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-5,6-dihydro-2H-pyran-3-yl}ethenyl)-3,3-dimethyl-1-phenyl-3H-indol-1-ium tetrafluoroborate](/img/structure/B14104817.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104821.png)
![9-(4-butoxyphenyl)-2-ethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14104822.png)
